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molecular formula C21H13F3N2O4 B1681222 Talniflumate CAS No. 66898-62-2

Talniflumate

Cat. No. B1681222
M. Wt: 414.3 g/mol
InChI Key: ANMLJLFWUCQGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04255581

Procedure details

To 80 ml of xylene, under reflux, m-trifluoromethylaniline (32.2 g) is added. Then, 29 g of phthalidyl 2-chloro-3-pyridinecarboxylate prepared in accordance with Example 1, Supra (divided in two fractions) is poured into the mixture with an interval of 15 minutes between each addition. The reaction mixture so obtained is maintained under reflux for 5 hours, and then cooled by pouring the mixture into an ice/water bath. To allow the complete crystallization of the desired product, the poured reaction mixture is maintained for 2 hours at a temperature of 0°-5° C. The precipitate is collected by filtration and dried under vacuum, at a temperature of 40° C. A yield of 34.1 g (82.3% of theory) of phthalidyl 2-(3-trifluoromethylanilino)-3-pyridinecarboxylate is obtained (m.p. 159°-162° C.). Recrystallizing the compound with 6 volumes of ethyl acetate, 28.4 g (68.5% yield) is obtained (m.p. 164°-5° C.).
Quantity
32.2 g
Type
reactant
Reaction Step One
Name
phthalidyl 2-chloro-3-pyridinecarboxylate
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].Cl[C:13]1[C:18]([C:19]([O:21][CH:22]2[C:31]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[C:24](=[O:25])[O:23]2)=[O:20])=[CH:17][CH:16]=[CH:15][N:14]=1>C1(C)C(C)=CC=CC=1>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH:6][C:13]1[C:18]([C:19]([O:21][CH:22]2[C:31]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[C:24](=[O:25])[O:23]2)=[O:20])=[CH:17][CH:16]=[CH:15][N:14]=1

Inputs

Step One
Name
Quantity
32.2 g
Type
reactant
Smiles
FC(C=1C=C(N)C=CC1)(F)F
Step Two
Name
phthalidyl 2-chloro-3-pyridinecarboxylate
Quantity
29 g
Type
reactant
Smiles
ClC1=NC=CC=C1C(=O)OC1OC(=O)C2=CC=CC=C12
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is poured into the mixture with an interval of 15 minutes between each addition
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture so obtained
TEMPERATURE
Type
TEMPERATURE
Details
is maintained
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
by pouring the mixture into an ice/water bath
CUSTOM
Type
CUSTOM
Details
the complete crystallization of the desired product
CUSTOM
Type
CUSTOM
Details
the poured reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 2 hours at a temperature of 0°-5° C
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum, at a temperature of 40° C

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(NC2=NC=CC=C2C(=O)OC2OC(=O)C3=CC=CC=C23)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 82.3%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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